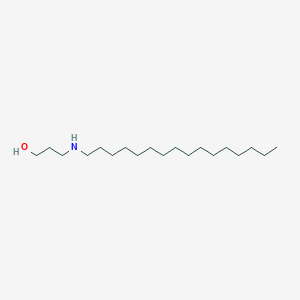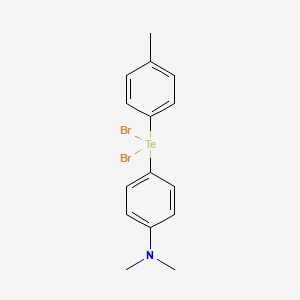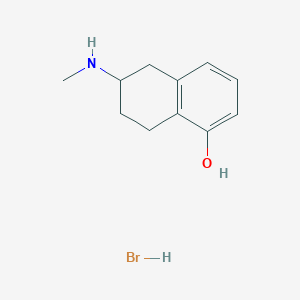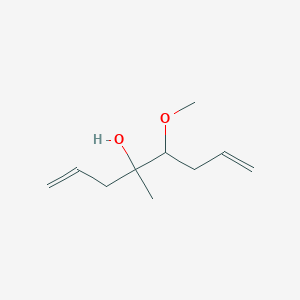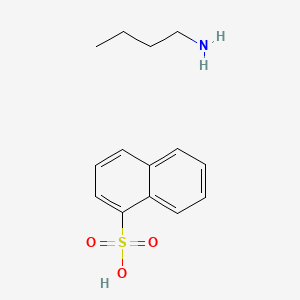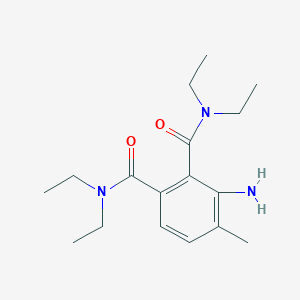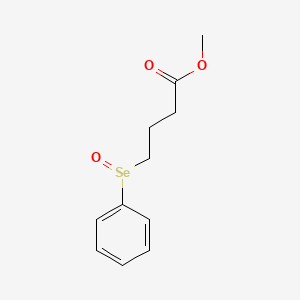![molecular formula C12H16N2 B14477449 (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline CAS No. 66036-35-9](/img/structure/B14477449.png)
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is a bicyclic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by a fused ring system containing both benzene and quinoxaline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an aromatic diamine with a cyclic ketone, followed by catalytic hydrogenation to achieve the desired bicyclic structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structural properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, further hydrogenated derivatives, and functionalized bicyclic compounds.
Applications De Recherche Scientifique
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler analog with similar structural features but lacking the bicyclic nature.
Benzimidazole: Another heterocyclic compound with a fused benzene ring, but with different nitrogen positioning.
Tetrahydroquinoline: Shares some structural similarities but differs in the degree of saturation and ring fusion.
Uniqueness
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66036-35-9 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline |
InChI |
InChI=1S/C12H16N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h5-6,9-10H,1-4,7-8H2/t9-,10-/m0/s1 |
Clé InChI |
CULQBLKMOLXVLE-UWVGGRQHSA-N |
SMILES isomérique |
C1CC[C@H]2CC3=NC=CN=C3C[C@@H]2C1 |
SMILES canonique |
C1CCC2CC3=NC=CN=C3CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
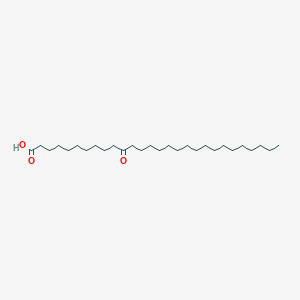
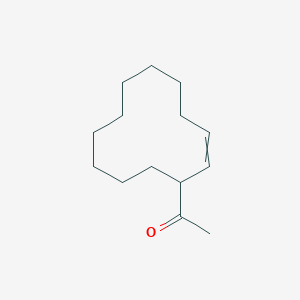
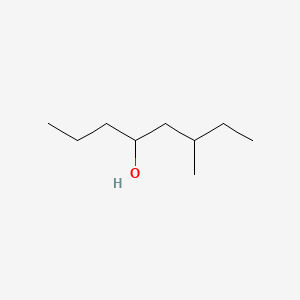
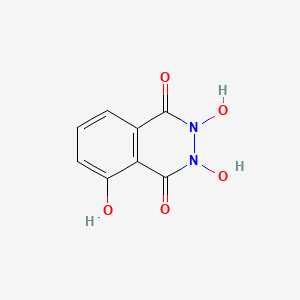
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
